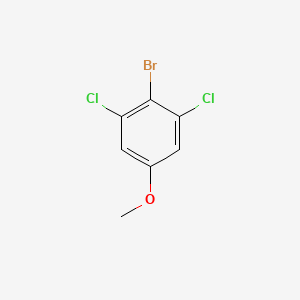

2-Bromo-1,3-dichloro-5-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1,3-dichloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEZPKVUIXAEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731259 | |

| Record name | 2-Bromo-1,3-dichloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-20-3 | |

| Record name | 2-Bromo-1,3-dichloro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-dichloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-dichloro-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Strategic Imperatives in the Synthesis of a Polysubstituted Benzene

The molecular architecture of 2-bromo-1,3-dichloro-5-methoxybenzene, with its specific substitution pattern, necessitates a carefully planned synthetic route. The directing effects of the substituents on the aromatic ring are the paramount consideration. The methoxy group is a powerful activating, ortho, para-directing group, while the chlorine and bromine atoms are deactivating, yet also ortho, para-directing. A successful synthesis hinges on the sequential and regioselective introduction of these functional groups.

A retrosynthetic analysis points towards 3,5-dichloroanisole as a logical precursor. This simplifies the synthetic challenge to a single, regioselective bromination step.

The Recommended Synthetic Pathway: A Two-Step Approach

The most efficient and widely adopted synthesis of this compound involves the initial preparation of 3,5-dichloroanisole, followed by its selective bromination. This pathway offers high yields and excellent control over the final product's regiochemistry.

Precursor Synthesis: 3,5-Dichloroanisole

The precursor, 3,5-dichloroanisole, can be synthesized from commercially available 3,5-dichloroaniline or 1,3,5-trichlorobenzene.[1][2] A common laboratory-scale preparation, however, starts from 3,5-dichlorophenol via a Williamson ether synthesis.

Protocol 1: Williamson Ether Synthesis of 3,5-Dichloroanisole

This robust and high-yielding protocol is a cornerstone of classical organic synthesis.

Experimental Workflow:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dichlorophenol (1.0 equivalent) in a polar aprotic solvent such as acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution to facilitate the formation of the corresponding phenoxide.

-

Methylation: Introduce the methylating agent, typically methyl iodide (1.2 equivalents) or dimethyl sulfate (1.2 equivalents), to the reaction mixture.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to ambient temperature. Filter the inorganic salts and remove the solvent in vacuo.

-

Purification: The crude 3,5-dichloroanisole can be purified by vacuum distillation or recrystallization to yield a product of high purity.

Table 1: Reagents for 3,5-Dichloroanisole Synthesis

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 3,5-Dichlorophenol | 163.00 | 1.0 |

| Potassium Carbonate | 138.21 | 1.5 |

| Methyl Iodide | 141.94 | 1.2 |

Diagram 1: Synthesis of 3,5-Dichloroanisole

Caption: Williamson ether synthesis of 3,5-dichloroanisole.

Regioselective Bromination: The Core Reaction

The critical step in this synthesis is the highly regioselective bromination of 3,5-dichloroanisole. The potent activating effect of the methoxy group directs the incoming electrophile (bromonium ion) to the ortho and para positions. In this case, the C2, C4, and C6 positions are activated. However, due to the steric hindrance imposed by the two chlorine atoms at C3 and C5, electrophilic attack is overwhelmingly favored at the less hindered C2 position.[3][4]

Protocol 2: Electrophilic Aromatic Bromination

This protocol details the controlled bromination of the 3,5-dichloroanisole precursor.

Experimental Workflow:

-

Dissolution: Dissolve 3,5-dichloroanisole (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a flask protected from light.

-

Brominating Agent: Slowly add a solution of elemental bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature. The use of a Lewis acid catalyst like iron(III) bromide is generally not necessary due to the high activation of the ring by the methoxy group.[5]

-

Reaction Monitoring: Stir the mixture at ambient temperature for 2-4 hours. The reaction's progress can be effectively monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion, quench any unreacted bromine by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Washing: Extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified to high homogeneity using silica gel column chromatography or recrystallization.

Table 2: Reagents for the Bromination of 3,5-Dichloroanisole

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 3,5-Dichloroanisole | 177.02 | 1.0 |

| Bromine | 159.81 | 1.1 |

Diagram 2: Synthesis of this compound

Caption: Regioselective bromination of 3,5-dichloroanisole.

Alternative Synthetic Considerations

While the described pathway is the most direct, alternative strategies exist, though they may be more complex or offer lower yields.

-

Sandmeyer Reaction: A Sandmeyer reaction starting from a suitably substituted aniline could be envisioned.[6][7] However, the synthesis of the requisite 2,6-dichloro-4-methoxyaniline precursor is not trivial.

-

From 3,5-dichloroaniline: One could start with 3,5-dichloroaniline, perform a Sandmeyer reaction to introduce a bromine at the 1-position, followed by a nucleophilic aromatic substitution to introduce the methoxy group. This route is often lower yielding and less regioselective.

Analytical Characterization and Quality Assurance

Rigorous analytical characterization is imperative to confirm the identity and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the precise substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and the characteristic isotopic pattern for a molecule containing one bromine and two chlorine atoms.[8]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C-O-C stretch of the ether.

-

Melting Point: A sharp and defined melting point is a strong indicator of high purity.

Safety and Hazard Management

All experimental work must be conducted with strict adherence to safety protocols.

-

Halogenated Organics: These compounds are often toxic and should be handled in a well-ventilated chemical fume hood.

-

Bromine: Is highly corrosive, toxic, and a strong oxidizing agent. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Acids and Solvents: Handle all acids and organic solvents with care, ensuring proper ventilation and avoiding sources of ignition.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the Williamson ether synthesis of 3,5-dichloroanisole followed by its regioselective bromination. This strategy provides excellent control over the final product's structure and is amenable to scale-up. Meticulous execution of the experimental protocols and a strong commitment to safety are paramount for a successful outcome.

References

- Google Patents. (n.d.). CN1690040A - 3,5-dichloroaniline preparing process.

-

The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.

- Google Patents. (n.d.). US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene.

-

Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved from [Link]

- Google Patents. (n.d.). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Organic Syntheses Procedure. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]

-

PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

Sources

- 1. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 2. US8901361B2 - Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene - Google Patents [patents.google.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 8. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-bromo-1,3-dichloro-5-methoxybenzene: Properties, Reactivity, and Synthetic Applications

Abstract: This technical guide provides a comprehensive overview of 2-bromo-1,3-dichloro-5-methoxybenzene, a polyhalogenated aromatic compound with significant potential as a versatile building block in modern organic synthesis. We will delve into its core chemical and physical properties, spectroscopic profile, plausible synthetic strategies, and key reactivity patterns. The focus will be on its utility in forming new carbon-carbon and carbon-nitrogen bonds through contemporary cross-coupling methodologies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique substitution pattern for the synthesis of complex molecular architectures.

Compound Identification and Structural Information

This compound is a substituted anisole derivative. Its structure is defined by a benzene ring featuring three halogen substituents (one bromine, two chlorine) and a methoxy group. This specific arrangement of an electron-donating group (methoxy) and deactivating halogens imparts a unique reactivity profile, making it a valuable intermediate.

The primary identifiers for this compound are:

Caption: Structure of this compound.

Physicochemical Properties

Understanding the physical properties of a reagent is fundamental for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Appearance | White to pale yellow solid or liquid | [3][4] |

| Purity | Typically ≥95-98% | [2][4][5] |

| Molecular Weight | 255.92 g/mol | [1][5] |

| Molecular Formula | C₇H₅BrCl₂O | [1][5] |

| Kovats RI | 1541 (Standard non-polar) | [1] |

| Storage | Keep in a dry, cool, and well-ventilated area | [4][6] |

Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, a predicted spectroscopic profile can be inferred from its structure and data for analogous compounds. This analysis is crucial for reaction monitoring and product characterization.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, expected around δ 3.8-4.0 ppm. - Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two aromatic protons. The distinct electronic environments should render them non-equivalent. |

| ¹³C NMR | - A signal for the methoxy carbon around δ 55-60 ppm. - Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon atoms attached to halogens will show characteristic shifts (C-Br typically δ 110-125, C-Cl typically δ 125-135), while the carbon attached to the methoxy group will be significantly downfield (δ ~160 ppm). |

| Mass Spec (EI) | - A complex molecular ion (M⁺) peak cluster around m/z 254, 256, 258, and 260, reflecting the isotopic distribution of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). - Fragmentation patterns would likely involve the loss of a methyl radical (-CH₃) followed by loss of carbon monoxide (-CO). |

| IR Spectroscopy | - C-H stretching (aromatic) ~3050-3100 cm⁻¹. - C-H stretching (aliphatic, -CH₃) ~2850-2960 cm⁻¹. - C=C stretching (aromatic) ~1450-1600 cm⁻¹. - C-O stretching (aryl ether) ~1200-1250 cm⁻¹ (strong). - C-Cl stretching ~700-800 cm⁻¹. - C-Br stretching ~500-600 cm⁻¹. |

Synthesis Strategies

The synthesis of this compound is not commonly detailed. However, a logical retrosynthetic analysis points towards electrophilic aromatic substitution on a substituted anisole precursor. The key is to control the regioselectivity based on the directing effects of the substituents. The methoxy group is a strongly activating ortho-, para-director, while halogens are deactivating ortho-, para-directors.

A plausible forward synthesis would involve the bromination of 3,5-dichloroanisole. The methoxy group will direct the incoming electrophile (Br⁺) to the ortho positions (C2, C6) and the para position (C4). Due to steric hindrance from the two adjacent chlorine atoms, substitution at the C4 position is electronically and sterically favored, but substitution at C2 is also highly probable.

Caption: Plausible synthetic workflow for the target compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its three carbon-halogen bonds. In modern palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bonds.[7] This allows for selective functionalization, making the molecule a powerful scaffold for introducing molecular complexity in a controlled, stepwise manner.

Caption: Key selective transformations of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[8][9] For this compound, this reaction proceeds selectively at the C-Br position.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8][10]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol - General Procedure:

-

To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).[11]

-

Add a suitable solvent system, often a mixture like toluene/ethanol/water or dioxane/water.[8]

-

Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, forming C-N bonds from aryl halides and amines.[12] The greater reactivity of the C-Br bond allows for the selective introduction of a primary or secondary amine at the C2 position.

Mechanism Insight: Similar to the Suzuki coupling, the mechanism begins with oxidative addition of the aryl bromide to Pd(0). The coordinated amine is then deprotonated by the base to form a palladium-amido complex. Reductive elimination from this complex yields the arylamine product and regenerates the active Pd(0) catalyst.[13][14] The choice of phosphine ligand is critical and often requires sterically hindered, electron-rich variants to promote the reductive elimination step.[14]

Experimental Protocol - General Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).[14]

-

Add the amine coupling partner (1.1-1.2 eq.) and an anhydrous aprotic solvent such as toluene or dioxane.[14]

-

Seal the vessel and heat the mixture (typically 80-120 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, quench the reaction carefully with water or saturated NH₄Cl solution.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the residue via flash chromatography.

Grignard Reagent Formation

The C-Br bond is also susceptible to the formation of an organomagnesium halide (Grignard reagent). This transforms the electrophilic aryl halide into a potent carbon-based nucleophile, which can react with a wide range of electrophiles.

Causality of Experimental Choices: This reaction requires strictly anhydrous conditions, as Grignard reagents are strong bases and will be instantly quenched by protic sources, including water.[15] Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether are essential solvents as they coordinate with the magnesium center, stabilizing the reagent.[16]

Experimental Protocol - General Procedure:

-

Dry all glassware thoroughly in an oven and assemble under a stream of inert gas.

-

Place magnesium turnings (1.2-1.5 eq.) in the reaction flask. A crystal of iodine can be added as an initiator.[15]

-

Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF.

-

Initiate the reaction with gentle heating or sonication. Once initiated, an exotherm is typically observed.

-

Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed. The resulting dark grey or brown solution of the Grignard reagent can be used directly for subsequent reactions with electrophiles (e.g., CO₂, aldehydes, ketones).[17][18]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[6]

-

Hazards: May cause skin and serious eye irritation.[19] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[19]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing dust, fumes, or vapors. Take measures to prevent the buildup of electrostatic charge.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[6][20]

Applications in Research and Drug Development

The true value of this compound lies in its role as a multifunctional synthetic intermediate. Its capacity for selective, sequential functionalization is highly desirable in fields where molecular structure must be precisely controlled.

-

Drug Discovery: This compound serves as a scaffold to build libraries of complex molecules for screening against biological targets. The ability to first couple at the bromine site and then potentially at the less reactive chlorine sites allows for the systematic exploration of chemical space around a core structure.[21]

-

Materials Science: Polyhalogenated aromatics can be precursors to functional materials, including polymers and organic electronics, where the electronic properties are tuned by the specific substitution pattern.

-

Agrochemicals: The synthesis of novel pesticides and herbicides often relies on halogenated aromatic building blocks.

By providing a robust platform for introducing diverse functional groups through reliable and well-understood reaction mechanisms, this compound is a valuable tool for the modern synthetic chemist.

References

-

This compound | CymitQuimica.

-

This compound | C7H5BrCl2O | CID 59204836 - PubChem.

-

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | C7H2BrCl2F3O - PubChem.

-

This compound - LabSolutions | Lab Chemicals & Equipment.

-

Safety Data Sheet - Fluorochem.

-

Aldrich 274372 - SAFETY DATA SHEET - Sigma-Aldrich.

-

Safety Data Sheet - Santa Cruz Biotechnology.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

2-Bromo-1,3-dichloro-5-nitrobenzene - Benchchem.

-

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, 97% - Thermo Fisher Scientific.

-

Buchwald–Hartwig amination - Wikipedia.

-

Buchwald-Hartwig Amination - Chemistry LibreTexts.

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

-

Suzuki reaction - Wikipedia.

-

Benzene, 2-bromo-1,3-dichloro-5-methoxy- | Orgasynth.

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts.

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY.

-

An In-depth Technical Guide to the Core Reactions of 2-Bromo-1,1-dimethoxyethane - Benchchem.

-

Suzuki Coupling - Organic Chemistry Portal.

-

Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific.

-

Reactions of Grignard Reagents - Master Organic Chemistry.

-

Grignard Reagent Reaction Mechanism - YouTube.

-

6-CHLORO-1-HEXENE - Organic Syntheses Procedure.

-

SUPPORTING INFORMATION - The Royal Society of Chemistry.

-

The Suzuki Reaction - Andrew G Myers Research Group, Harvard.

-

1-Bromo-2-chloro-5-methoxy-3-nitrobenzene | Benchchem.

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry.

-

Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts.

-

Introducing bromine to the molecular structure as a strategy for drug design.

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

Sources

- 1. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, 97% 10 g | Request for Quote [thermofisher.com]

- 4. Benzene, 2-bromo-1,3-dichloro-5-methoxy- | Orgasynth [orgasynth.com]

- 5. labsolu.ca [labsolu.ca]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. adichemistry.com [adichemistry.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. diposit.ub.edu [diposit.ub.edu]

A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of 2-bromo-1,3-dichloro-5-methoxybenzene

Abstract

In the landscape of pharmaceutical research and materials science, the precise structural characterization of polysubstituted aromatic compounds is a non-negotiable prerequisite for understanding their function, reactivity, and safety. Trivial errors in isomer assignment can lead to the derailment of research programs and significant financial loss. This technical guide provides an in-depth, field-proven methodology for the unequivocal structure elucidation of 2-bromo-1,3-dichloro-5-methoxybenzene. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice is detailed, presenting a self-validating workflow that culminates in the unambiguous confirmation of the target structure.

Foundational Analysis: Establishing the Molecular Blueprint

The primary challenge with a molecule like this compound lies in its isomerism. The benzene ring can accommodate these four substituents in numerous arrangements. Our first objective is not to determine the substitution pattern, but to confirm the fundamental molecular formula and the presence of key functional groups. This establishes the elemental "pieces" we must assemble.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

Causality: Before any structural arrangement is considered, the elemental composition must be confirmed. HRMS is the definitive technique for this purpose, offering mass accuracy sufficient to validate a single molecular formula from countless possibilities. Furthermore, the isotopic distribution pattern of halogens provides an immediate, high-confidence confirmation of their presence and number.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Infusion: The sample is directly infused into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: A positive ion mode is selected, applying a capillary voltage of 3.5-4.5 kV.

-

Data Acquisition: Mass spectra are acquired over a range of m/z 100-500. An internal calibrant (lock mass) is used to ensure high mass accuracy throughout the run.

Data Interpretation & Validation: The molecular formula C₇H₅BrCl₂O has a calculated monoisotopic mass of 253.8901 Da.[1] The key validation lies in observing the unique isotopic cluster created by the presence of one bromine atom (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and two chlorine atoms (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic pattern of peaks (M+, M+2, M+4, M+6) with predictable relative intensities. The congruence between the measured exact mass and the theoretical mass, combined with the correct isotopic pattern, provides unequivocal confirmation of the molecular formula.

Table 1: HRMS Isotopic Cluster Analysis for C₇H₅BrCl₂O

| Isotopic Peak | Dominant Isotopes | Calculated m/z | Observed m/z | Relative Intensity (%) |

| M+ | ⁷⁹Br, ³⁵Cl, ³⁵Cl | 253.8901 | 253.8903 | 100.0 |

| M+2 | ⁸¹Br, ³⁵Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁵Cl | 255.8880 | 255.8882 | 97.5 |

| M+4 | ⁸¹Br, ³⁷Cl, ³⁵Cl / ⁷⁹Br, ³⁷Cl, ³⁷Cl | 257.8859 | 257.8861 | 47.4 |

| M+6 | ⁸¹Br, ³⁷Cl, ³⁷Cl | 259.8838 | 259.8840 | 7.7 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: While MS confirms the elemental makeup, IR spectroscopy provides rapid confirmation of the core chemical bonds and functional groups present, verifying the "aromatic ether" classification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact.

-

The spectrum is recorded over a range of 4000-600 cm⁻¹. A background spectrum of the clean crystal is subtracted.

Data Interpretation: The spectrum is analyzed for characteristic absorption bands that confirm the presence of the aromatic ring and the methoxy group.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Structural Implication |

| ~3080 | Aromatic C-H Stretch | Confirms protons on the benzene ring.[2][3] |

| ~1560, ~1450 | Aromatic C=C In-Ring Stretch | Confirms the presence of the benzene ring.[3] |

| ~1250, ~1050 | Aryl-O-C Asymmetric & Symmetric Stretch | Confirms the aryl ether (methoxy) linkage. |

| ~850 | C-H Out-of-Plane Bending | Suggests a specific substitution pattern (isolated H). |

The Core Investigation: Unraveling Connectivity with NMR

With the molecular formula and functional groups established, NMR spectroscopy is deployed to map the precise atomic connectivity. Our strategy is hierarchical, starting with simple 1D experiments to count proton and carbon environments and progressing to 2D experiments to build the molecular skeleton.

Caption: Logical workflow for structure elucidation.

¹H NMR Spectroscopy: The Proton Inventory

Causality: The number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum provide the first definitive look at the proton framework of the molecule.

Experimental Protocol:

-

Sample Preparation: ~5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: The spectrum is acquired on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

Data Interpretation: The structure contains two distinct types of protons: those on the aromatic ring and those in the methoxy group.

-

Aromatic Region (δ 6.5-8.0 ppm): The two aromatic protons are in different chemical environments.[4][5] They are situated meta to each other, which typically results in a small coupling constant (⁴JHH) of 2-3 Hz. They appear as two distinct doublets, each integrating to 1H.

-

Aliphatic Region (δ 3.5-4.0 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons. They appear as a sharp singlet, integrating to 3H.

¹³C NMR & DEPT-135 Spectroscopy: The Carbon Skeleton

Causality: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments, while the DEPT-135 experiment distinguishes carbons with attached protons (CH/CH₃) from quaternary carbons. This combination is crucial for confirming the substitution level of the ring.

Experimental Protocol:

-

Using the same sample from the ¹H NMR experiment, ¹³C and DEPT-135 spectra are acquired.

-

Proton decoupling is used for the standard ¹³C spectrum to produce singlets for all carbons.

Data Interpretation: The molecule lacks symmetry, meaning all 7 carbons are unique.

-

¹³C Spectrum: Seven distinct signals are expected. Six in the aromatic region (δ 110-160 ppm) and one for the methoxy carbon (δ 55-60 ppm).[4][6][7]

-

DEPT-135 Spectrum: This experiment is pivotal. It will show only the carbons with an odd number of attached protons as positive peaks. Therefore, we expect to see three positive signals: two for the aromatic C-H carbons and one for the methoxy -CH₃ carbon. The four quaternary carbons (C-Br, 2x C-Cl, C-O) will be absent. This result validates that the ring is tetrasubstituted.

Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | δ ¹H (ppm) | Multiplicity | J (Hz) | δ ¹³C (ppm) | DEPT-135 |

| H-4 / H-6 | ~7.15 | d | ~2.5 | ~116.0 | CH (+) |

| H-6 / H-4 | ~6.90 | d | ~2.5 | ~114.5 | CH (+) |

| -OCH₃ | ~3.85 | s | - | ~56.5 | CH₃ (+) |

| C-1 / C-3 | - | - | - | ~135.0 | Quat (0) |

| C-3 / C-1 | - | - | - | ~134.8 | Quat (0) |

| C-2 | - | - | - | ~118.0 | Quat (0) |

| C-5 | - | - | - | ~160.0 | Quat (0) |

(Note: Chemical shifts are estimates based on typical substituent effects and may vary slightly.)

2D NMR: Assembling the Final Structure

Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected. HSQC links protons directly to their attached carbons, and HMBC reveals longer-range connectivities (2-3 bonds), which are essential for piecing together the substitution pattern.

Experimental Protocols: Standard pulse programs for COSY, HSQC, and HMBC are run on the same sample.

A. COSY (¹H-¹H Correlation): The Neighboring Protons The COSY spectrum will show a cross-peak connecting the two aromatic doublet signals, confirming they are coupled to each other. This supports the meta relationship.

B. HSQC (Heteronuclear Single Quantum Coherence): The C-H Connections This experiment definitively assigns which proton is attached to which carbon.

Caption: HSQC correlations link protons to their directly attached carbons.

C. HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Evidence HMBC provides the final, unambiguous proof of the substitution pattern by revealing correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected Correlations:

-

-OCH₃ Protons (δ ~3.85): These protons will show a strong correlation to the carbon they are attached to via the oxygen (C-5, at δ ~160.0), a ²J correlation. They will also show ³J correlations to the two adjacent ring carbons, C-4 and C-6. This single set of correlations places the methoxy group between two C-H groups.

-

Aromatic Proton H-4 (δ ~7.15): This proton will show correlations to the quaternary carbons at C-2 (³J) and C-5 (²J), and to the other protonated carbon, C-6 (²J).

-

Aromatic Proton H-6 (δ ~6.90): This proton will show correlations to the quaternary carbons at C-1 (³J) and C-5 (²J), and to the other protonated carbon, C-4 (²J).

The observation of these specific long-range correlations allows for the unequivocal assembly of the fragments, confirming the 2-bromo, 1,3-dichloro, and 5-methoxy substitution pattern.

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion: A Self-Validating Structural Assignment

The structure of this compound is definitively confirmed through the systematic application and logical integration of multiple spectroscopic techniques. HRMS validated the exact molecular formula (C₇H₅BrCl₂O) and the presence of the required halogens. FT-IR confirmed the expected aromatic ether functionality. A comprehensive suite of NMR experiments provided the conclusive evidence for the substitution pattern. ¹H and ¹³C NMR established the inventory of proton and carbon environments, with DEPT-135 confirming a tetrasubstituted ring. Finally, 2D NMR, particularly the long-range correlations observed in the HMBC spectrum, served as the ultimate arbiter, piecing together the molecular puzzle with irrefutable connectivity evidence. This multi-modal approach represents a robust, self-validating system for the structural elucidation of complex small molecules, ensuring the highest degree of confidence for researchers in drug development and beyond.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

Smith, B. C. Interpreting the Spectra of Substituted Benzene Rings . Spectroscopy Online. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds . Organic Chemistry: A Tenth Edition. [Link]

-

Beilstein Journals. Supplementary Information . Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds . University of Wisconsin-Madison Chemistry Department. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds . [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring . [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds . Organic Chemistry. [Link]

-

University of Wisconsin. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . [Link]

-

Alotaibi, M. H., et al. Synthesis and Structure Elucidation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide . Molecules. [Link]

Sources

- 1. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

physical properties of 4-bromo-3,5-dichloroanisole.

An In-depth Technical Guide to the Physical Properties of 4-bromo-3,5-dichloroanisole

Prepared by: Gemini, Senior Application Scientist

Introduction

4-bromo-3,5-dichloroanisole is a halogenated aromatic compound with significant potential in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic ring offers multiple reaction sites for further chemical modification. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring safe handling, appropriate reaction conditions, and effective purification strategies. This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-bromo-3,5-dichloroanisole, grounded in established chemical principles and supported by data from analogous compounds. We will also delve into the standard experimental methodologies for determining these properties, offering insights into the rationale behind these well-established protocols.

Molecular Structure and Key Identifiers

The structural formula of 4-bromo-3,5-dichloroanisole is presented below, along with its key chemical identifiers.

-

Chemical Name: 4-bromo-3,5-dichloroanisole

-

Canonical SMILES: COC1=CC(=C(C(=C1)Cl)Br)Cl

-

InChI Key: SVEZPKVUIXAEOX-UHFFFAOYSA-N[5]

Summary of Physical Properties

The following table summarizes the key

| Property | Value | Source/Comment |

| Appearance | White solid | [6] |

| Melting Point | 77-78 °C | [6] |

| Boiling Point | Not available | Likely high boiling and may decompose at atmospheric pressure. |

| Density | Not available | Predicted to be denser than water. |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | Based on chemical structure. |

Detailed Physical Property Analysis

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For 4-bromo-3,5-dichloroanisole, the experimentally determined melting point is 77-78 °C [6]. A sharp melting range, typically within 1-2 °C, is indicative of a high-purity sample. The presence of impurities will generally lead to a depression and broadening of the melting point range.

The determination of a melting point is a fundamental technique in organic chemistry. The following protocol outlines the capillary method, a widely used and reliable approach.

Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry solid is finely crushed into a powder on a watch glass.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range. The temperature at which the last crystal melts is recorded as the upper limit.

Boiling Point

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.

Principle: A liquid is heated in a small tube containing an inverted capillary. As the liquid heats, the air in the capillary expands and escapes. At the boiling point, a steady stream of bubbles will emerge from the capillary. Upon cooling, the liquid will be drawn back into the capillary when the vapor pressure of the liquid equals the external pressure.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the liquid (0.5-1 mL) is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed, open end down, into the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is heated gently.

-

Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Cooling and Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility

The solubility of 4-bromo-3,5-dichloroanisole can be predicted based on its molecular structure. The molecule has a large, nonpolar aromatic ring and halogen substituents, with a small, weakly polar methoxy group. This structure dictates its solubility behavior according to the "like dissolves like" principle.

-

Water: Insoluble. The large nonpolar portion of the molecule dominates, preventing it from forming significant hydrogen bonds with water.

-

Nonpolar Organic Solvents (e.g., Toluene, Hexane, Dichloromethane): Soluble. The nonpolar nature of these solvents allows for effective van der Waals interactions with the aromatic ring and halogen atoms of 4-bromo-3,5-dichloroanisole.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Likely soluble. These solvents have a moderate polarity and can interact with the methoxy group while also solvating the nonpolar parts of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Sparingly soluble to soluble. The solubility will depend on the balance between the nonpolar interactions and the potential for weak hydrogen bonding with the methoxy group.

Principle: A small amount of the solute is mixed with a solvent, and the mixture is observed to see if the solute dissolves.

Step-by-Step Methodology:

-

Solvent Addition: Approximately 1 mL of the solvent is added to a small test tube.

-

Solute Addition: A small amount of the solid (about 20-30 mg) is added to the test tube.

-

Mixing: The test tube is agitated or vortexed for 1-2 minutes to facilitate dissolution.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If it remains as a solid, it is insoluble.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals:

-

Aromatic Protons (H-2, H-6): A singlet in the region of 7.0-7.5 ppm . Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and will appear as a single peak.

-

Methoxy Protons (-OCH₃): A singlet at approximately 3.8-4.0 ppm . This signal will integrate to three protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show five distinct signals, as the two pairs of carbons ortho and meta to the methoxy group are equivalent due to symmetry:

-

C-1 (C-OCH₃): ~155-160 ppm

-

C-3, C-5 (C-Cl): ~130-135 ppm

-

C-4 (C-Br): ~115-120 ppm

-

C-2, C-6 (C-H): ~110-115 ppm

-

-OCH₃: ~55-60 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹ (multiple bands)

-

C-O-C stretching (asymmetric): ~1250 cm⁻¹

-

C-O-C stretching (symmetric): ~1030-1050 cm⁻¹

-

C-Cl stretching: ~700-850 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry

The mass spectrum will be characterized by a complex isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6). The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and two ³⁵Cl atoms.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 254, 256, 258, and 260.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) to give an ion at m/z 241 (and its isotopic variants).

-

Loss of a bromine radical (•Br) to give an ion at m/z 177 (and its isotopic variants).

-

Loss of a chlorine radical (•Cl) to give an ion at m/z 221 (and its isotopic variants).

-

Conclusion

This technical guide has provided a detailed overview of the While some experimental data, particularly spectroscopic information, is not publicly available, reliable predictions based on its chemical structure and established principles of organic chemistry can guide its use in a research and development setting. The experimental protocols described herein represent standard, validated methods for the characterization of this and other organic compounds, underscoring the importance of a strong foundational understanding of physical properties in the chemical sciences.

References

-

Alachem Co., Ltd. 174913-20-3 | 4-Bromo-3,5-dichloroanisole. [Link]

- Wu, H., & Hynes Jr, J. (2010). Supporting Information for "A Mild and Efficient Method for the N-Acetylation of Anilines". Organic Letters, 12(6), 1192–1195. The specific data point is from a generic supporting information document where this compound is listed as "1".

-

NIST. 4-Bromo-3,5-dichloroanisole. NIST Chemistry WebBook. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Conformations of 3,5-dichloroanisole and 3,5-dibromoacetophenone determined from 1H nuclear magnetic resonance spectra of nematic solutions. [Link]

-

PubChem. 4-Bromo-3-nitroanisole. [Link]

-

SpectraBase. 4-Bromo-3-chloroaniline - Optional[FTIR] - Spectrum. [Link]

-

NIST. Benzene, 1-bromo-3,5-dichloro-. NIST Chemistry WebBook. [Link]

-

NIST. 4-Bromo-3-nitroanisole. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1,3-dichloro-5-methoxybenzene

This guide provides a comprehensive overview of the synthetic pathways for obtaining 2-bromo-1,3-dichloro-5-methoxybenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into the chemical principles governing these transformations.

Introduction to this compound

This compound is a polysubstituted aromatic compound featuring a methoxy group and three halogen atoms (one bromine and two chlorines) on the benzene ring.[1] This specific substitution pattern makes it a valuable intermediate for further chemical modifications, potentially through cross-coupling reactions or nucleophilic aromatic substitution, to construct more complex molecular architectures.

Primary Synthetic Strategies

Two principal synthetic routes emerge as the most viable for the preparation of this compound. The choice between these pathways will largely depend on the availability of starting materials, desired scale, and safety considerations.

-

Route A: The Sandmeyer reaction, a classic and reliable method for introducing a halide onto an aromatic ring, starting from the corresponding aniline.

-

Route B: Electrophilic aromatic substitution, specifically the direct bromination of a dichlorinated anisole precursor.

The following sections will delve into the specifics of each of these synthetic approaches.

Route A: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction provides a robust method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[2][3][4][5][6] In this case, the commercially available 2,6-dichloro-4-methoxyaniline serves as an ideal starting material.[7][8]

Overview of the Sandmeyer Reaction Pathway

The overall transformation involves two key steps:

-

Diazotization: The conversion of the primary aromatic amine (2,6-dichloro-4-methoxyaniline) into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

-

Sandmeyer Reaction: The displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt, typically copper(I) bromide.[2][3]

Experimental Protocol

Step 1: Diazotization of 2,6-dichloro-4-methoxyaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-dichloro-4-methoxyaniline (1 equivalent).

-

Add a suitable acid, such as a mixture of hydrobromic acid and sulfuric acid, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction with Copper(I) Bromide

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Cool the copper(I) bromide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The reaction mixture can then be worked up by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and purification by column chromatography or distillation.

Mechanistic Insights

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2][3] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide complex, regenerating the copper(I) catalyst and forming the desired aryl bromide.

Visualization of the Sandmeyer Reaction Workflow

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Route B: Synthesis via Electrophilic Bromination

An alternative approach is the direct bromination of a suitable precursor through electrophilic aromatic substitution. The starting material for this route would be 3,5-dichloroanisole. The methoxy group is an ortho-, para-director; however, the para position is blocked, and the two ortho positions are sterically hindered by the adjacent chlorine atoms. This directing effect will guide the incoming electrophile (bromine) to the desired position.

Overview of the Electrophilic Bromination Pathway

This synthesis involves a single step where 3,5-dichloroanisole is treated with a brominating agent in the presence of a suitable solvent and potentially a catalyst.

Experimental Protocol

-

In a flask protected from light, dissolve 3,5-dichloroanisole (1 equivalent) in a suitable solvent such as acetic acid or a halogenated solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add the brominating agent (e.g., liquid bromine or N-bromosuccinimide, 1.05 equivalents) dropwise.

-

If required, a Lewis acid catalyst (e.g., FeCl3 or AlCl3) can be added to increase the electrophilicity of the bromine.

-

Allow the reaction to stir at a low temperature until completion, which can be monitored by techniques like TLC or GC-MS.

-

Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

The product is then extracted, washed, dried, and purified.

Mechanistic Insights

Electrophilic aromatic bromination involves the attack of the electron-rich aromatic ring on an electrophilic bromine species. The methoxy group activates the ring towards electrophilic attack and directs the substitution to the ortho and para positions. In the case of 3,5-dichloroanisole, the C2, C4, and C6 positions are activated. The C4 (para) position is unsubstituted and therefore the most likely site of bromination. The chlorine atoms are deactivating but also ortho-, para-directing, which does not conflict with the directing effect of the methoxy group in this specific substitution pattern.

Visualization of the Electrophilic Bromination Pathway

Caption: Synthetic pathway for this compound via electrophilic bromination.

Comparison of Synthetic Routes

| Feature | Route A: Sandmeyer Reaction | Route B: Electrophilic Bromination |

| Starting Material | 2,6-dichloro-4-methoxyaniline | 3,5-dichloroanisole |

| Key Transformation | Diazotization followed by Sandmeyer reaction | Electrophilic aromatic substitution |

| Reagents | Sodium nitrite, mineral acids, copper(I) bromide | Brominating agent (Br2 or NBS), optional Lewis acid |

| Advantages | High regioselectivity, well-established reaction | Potentially fewer steps, milder conditions possible with NBS |

| Disadvantages | Diazonium salts can be unstable, requires careful temperature control | Potential for over-bromination, handling of liquid bromine |

Conclusion

Both the Sandmeyer reaction starting from 2,6-dichloro-4-methoxyaniline and the direct electrophilic bromination of 3,5-dichloroanisole represent viable and effective strategies for the synthesis of this compound. The selection of the optimal route will be guided by factors such as the commercial availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the specific reagents and reaction conditions involved. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical intermediate.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

Quick Company. Process For Preparation Of 3, 5 Dichloroaniline. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubChem. This compound. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Google Patents. Process for producing 2-bromo-5-methoxybenzyl bromide.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

WIPO Patentscope. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

-

ResearchGate. Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. [Link]

- Google Patents. Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Rhodium.ws. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. [Link]

-

TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

-

RSC Publishing. Conformations of 3,5-Dichloaoanisole and 3,5-Dibro~~acetophenone determined from lt-8 Nuclear Magnetic esonance Spectra of Nemat. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Organic Syntheses Procedure. o-CHLOROBROMOBENZENE. [Link]

- Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Google Patents. Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. [Link]

Sources

- 1. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. byjus.com [byjus.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. 2,6-Dichloro-4-methoxyaniline | 6480-66-6 | FD21626 [biosynth.com]

- 8. scbt.com [scbt.com]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 2-Bromo-1,3-dichloro-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

The landscape of chemical research is one of constant exploration, often venturing into territories where comprehensive safety data for novel or rare compounds is not yet established. 2-Bromo-1,3-dichloro-5-methoxybenzene (CAS No. 174913-20-3) is one such compound. While it holds potential as a versatile synthetic precursor in various research and development applications, a specific, publicly available Safety Data Sheet (SDS) with exhaustive toxicological data is not readily accessible at the time of this publication.

This guide, therefore, is constructed upon a foundation of established principles for the safe handling of halogenated aromatic compounds and substituted anisoles. The protocols and recommendations herein are derived from the safety profiles of structurally analogous chemicals. It is imperative that the user of this guide understands that this information serves as a robust starting point for risk assessment and safe practice, not a definitive substitute for a compound-specific SDS. All laboratory personnel must supplement this guide with their institution's safety protocols and exercise prudent scientific judgment.

Compound Profile and Inferred Hazard Analysis

This compound is a polyhalogenated aromatic ether. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a methoxy group, suggests a certain reactivity profile and dictates its likely toxicological characteristics.[1]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₅BrCl₂O | PubChem[1] |

| Molecular Weight | 255.92 g/mol | PubChem[1] |

| CAS Number | 174913-20-3 | PubChem[1] |

| Synonyms | 4-Bromo-3,5-dichloroanisole | Alachem Co., Ltd.[2], PubChem[1] |

The presence of multiple halogen atoms and an electron-donating methoxy group on the aromatic ring influences the molecule's electronic properties and, consequently, its reactivity and potential biological interactions.[3] Halogenated aromatic compounds, as a class, are known to exhibit varying degrees of toxicity, and many can be irritants or sensitizers.[4]

Based on the safety data for similar halogenated and methoxylated benzene derivatives, we can infer the following potential hazards for this compound:

-

Skin Irritation: Likely to cause skin irritation upon direct contact.[5][6]

-

Serious Eye Irritation: Expected to cause serious eye irritation or damage.[5][6]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5][6]

-

Harmful if Swallowed: Ingestion may be harmful.[7]

It is also prudent to assume that long-term exposure to brominated and chlorinated compounds may carry additional health risks, including the potential for endocrine disruption and other systemic effects.[4][8]

The Cornerstone of Safety: A Multi-Layered PPE Protocol

A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable when handling this compound. The following protocol is designed to provide a robust barrier against the inferred hazards.

| PPE Category | Specification | Rationale for Use |

| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN166 or NIOSH standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes of the chemical or solvents, which are likely to cause severe eye irritation. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron is recommended. | Prevents incidental skin contact and protects personal clothing from contamination. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or Viton®). Gloves must be inspected for integrity before each use. | Provides a direct barrier against skin contact. The choice of glove material should be cross-referenced with the solvents being used in the procedure. |

| Respiratory Protection | All handling of this compound should be performed within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes the risk of inhaling potentially irritating or harmful vapors or aerosols. |

Self-Validation Check: Before commencing any work, visually inspect all PPE for defects. Ensure gloves are of the correct material and thickness for the duration of the task. After work is complete, remove PPE in a manner that avoids cross-contamination.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a structured approach to handling this compound in a laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety rationale.

Step 1: Pre-Experiment Preparation and Risk Assessment

-

Action: Review this guide and any available safety information for analogous compounds. Consult your institution's chemical safety officer.

-

Causality: To ensure a thorough understanding of the potential hazards and to integrate institutional safety protocols into your workflow.

Step 2: Engineering Controls and Workspace Setup

-

Action: Ensure a certified chemical fume hood is available and functioning correctly. The work area within the hood should be clean and uncluttered.

-

Causality: A fume hood is the primary engineering control to prevent inhalation exposure to volatile compounds or aerosols. A clean workspace minimizes the risk of accidental spills and cross-contamination.

Step 3: Donning of Personal Protective Equipment

-

Action: Put on all required PPE as outlined in the table above before handling the chemical.

-

Causality: To establish a protective barrier before any potential exposure occurs.

Step 4: Chemical Handling and Dispensing

-

Action: Handle the solid or any solutions of the compound exclusively within the fume hood. Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid, and calibrated glassware for solutions.

-

Causality: To contain any dust or vapors and to ensure accurate measurement, which is crucial for both experimental success and safety.

Step 5: Post-Experiment Decontamination and Waste Disposal

-

Action: Decontaminate all glassware and equipment that has come into contact with the compound using a suitable solvent. Collect all waste, including contaminated PPE and rinsates, in a designated, clearly labeled hazardous waste container for halogenated organic compounds.[9]

-

Causality: To prevent the unintentional release of the chemical into the environment and to ensure compliance with hazardous waste regulations. Halogenated and non-halogenated waste streams must be segregated.[9]

Emergency Procedures: A Self-Validating Response Plan

In the event of an accidental exposure or spill, a rapid and informed response is critical.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]

-

In Case of Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

In Case of Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

-

In Case of a Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Storage and Disposal: Ensuring Long-Term Safety and Environmental Protection

Storage:

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

-

Store in a locked cabinet or other secure location to prevent unauthorized access.

Disposal:

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the waste in accordance with all local, state, and federal regulations.

-

Do not dispose of this chemical down the drain or in regular trash.[9]

Visualization of the Risk Assessment and Handling Workflow

The following diagram illustrates the logical flow of the risk assessment and handling process for this compound.

Caption: Workflow for Risk Assessment and Safe Handling.

References

-

Alachem Co., Ltd. 4-Bromo-3,5-dichloroanisole. [Link]

-

Birnbaum, L. S., & Staskal, D. F. (2010). Brominated and chlorinated flame retardants: the San Antonio statement. Environmental health perspectives, 118(12), A514–A515. [Link]

-

ChemDmart. Safety data sheet: 3-Bromoanisole. [Link]

-

PubChem. This compound. [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-4,5-dichloro-2-fluorobenzene. [Link]

-

HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

Carl ROTH. Safety data sheet: Anisole. [Link]

-

ResearchGate. Concentrations of chlorinated and brominated contaminants and their metabolites in serum of harbour seals and harbour porpoises. [Link]

-

ResearchGate. Chlorinated pesticides and natural brominated anisoles in air at three northern Baltic stations. [Link]

-

National Institutes of Health. Update of the risk assessment of brominated phenols and their derivatives in food. [Link]

-

PubMed. Health toxicity effects of brominated flame retardants: From environmental to human exposure. [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

Sources

- 1. This compound | C7H5BrCl2O | CID 59204836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 174913-20-3 | 4-Bromo-3,5-dichloroanisole - Alachem Co., Ltd. [alachem.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. chemdmart.com [chemdmart.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Molecular Landscape: A Technical Guide to the Molecular Weight of C7H5BrCl2O

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical and pharmaceutical sciences, the molecular weight of a compound is a foundational parameter, a gateway to understanding its physical properties, chemical reactivity, and, ultimately, its potential as a therapeutic agent. This guide provides a comprehensive exploration of the molecular weight of the chemical entity C7H5BrCl2O, delving into its theoretical calculation, experimental verification, and profound implications in the realm of drug discovery and development.

Part 1: Theoretical Determination of Molecular Weight

The molecular formula C7H5BrCl2O represents a specific combination of atoms, each with its own distinct atomic weight. The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation relies on the standard atomic weights of the constituent elements, which are weighted averages of the masses of their naturally occurring isotopes.[1][2]

To determine the molecular weight of C7H5BrCl2O, we must first identify the atomic weight of each element:

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 7 | 12.011[3][4][5][6] |

| Hydrogen | H | 5 | 1.008[5][7][8][9] |

| Bromine | Br | 1 | 79.904[5][10][11][12][13] |

| Chlorine | Cl | 2 | 35.453[2][5][14] |

| Oxygen | O | 1 | 15.999[5][15][16][17][18] |

The molecular weight (MW) is calculated as follows:

MW = (7 * 12.011) + (5 * 1.008) + (1 * 79.904) + (2 * 35.453) + (1 * 15.999) MW = 84.077 + 5.040 + 79.904 + 70.906 + 15.999 MW = 255.926 g/mol

This calculated value represents the molar mass of C7H5BrCl2O, a critical piece of information for stoichiometry, solution preparation, and analytical characterizations.

Part 2: The Significance of Molecular Weight in Drug Development

The molecular weight of a compound is far from being a mere numerical value; it is a pivotal determinant of a drug candidate's pharmacokinetic and pharmacodynamic properties.[19][20] In the early stages of drug discovery, molecular weight is a key parameter in assessing the "drug-likeness" of a molecule.

Absorption, Distribution, Metabolism, and Excretion (ADME):

A compound's ability to be absorbed by the body, distribute to its target, be metabolized, and then excreted is profoundly influenced by its molecular weight. Generally, lower molecular weight compounds (typically under 500 g/mol ) exhibit better absorption characteristics as they can more readily cross biological membranes. The molecular weight of C7H5BrCl2O, at approximately 256 g/mol , falls well within this favorable range, suggesting a higher probability of good oral bioavailability.

Target Binding and Efficacy:

While lower molecular weight is often favored for ADME properties, the complexity and specificity of a drug's interaction with its biological target can sometimes necessitate a larger, more intricate molecular architecture. However, a lower molecular weight often correlates with higher ligand efficiency, a measure of the binding energy per atom. This makes smaller molecules, like the one , potentially more efficient binders to their targets.

The presence of halogen atoms like bromine and chlorine in the structure of C7H5BrCl2O is also noteworthy. Halogenated compounds are prevalent in pharmaceuticals and can significantly influence a molecule's properties, including its binding affinity and metabolic stability.[21]

Part 3: Experimental Verification of Molecular Weight

While theoretical calculation provides a precise expected molecular weight, experimental verification is a cornerstone of chemical analysis, ensuring the identity and purity of a synthesized compound.[22] Several analytical techniques can be employed for this purpose, with mass spectrometry being the most definitive and widely used method.[23][24]

Mass Spectrometry: The Gold Standard

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[23] This allows for the precise determination of the molecular weight of a compound and can also provide valuable information about its structure.[24]

Experimental Workflow for Mass Spectrometry:

Caption: A simplified workflow for determining the molecular weight of C7H5BrCl2O using mass spectrometry.

Detailed Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation:

-

Accurately weigh a small amount of the C7H5BrCl2O compound.

-

Dissolve the compound in a high-purity solvent compatible with ESI-MS, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL. The inclusion of a small amount of formic acid (e.g., 0.1%) can aid in protonation and enhance ionization efficiency.[25]